molecular formula C4H11ClN2O2S B2647143 4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 2044713-34-8

4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B2647143
CAS No.: 2044713-34-8
M. Wt: 186.65
InChI Key: SGQWYIXBWYPKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with the molecular formula C4H10N2O2S.ClH. It is known for its unique structure, which includes a thiomorpholine ring with an amino group and a sulfone group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of thiomorpholine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired reaction parameters, and the product is purified using techniques such as crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
  • (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Uniqueness

4-Amino-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it valuable for specific research applications.

Properties

IUPAC Name

1,1-dioxo-1,4-thiazinan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-6-1-3-9(7,8)4-2-6;/h1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQWYIXBWYPKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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